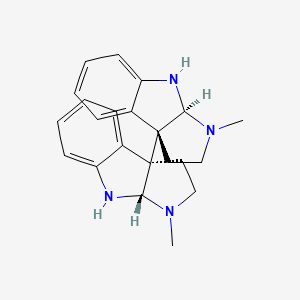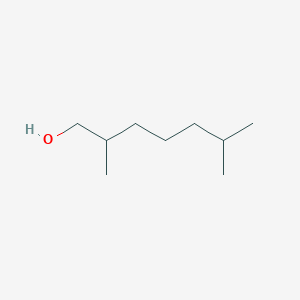
2,6-Dimethylheptan-1-ol
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2,6-Dimethylheptan-1-ol, such as 1,6-Dimethyl-8,8-dicyanoheptafulvene and derivatives of heptane and heptadiyne, involves complex organic reactions. For example, Diels-Alder reactions controlled by remote substituents and cycloaddition strategies have been reported, indicating the versatility and complexity in synthesizing structurally related compounds (Shimanouchi et al., 1974; Metral et al., 1986).
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of conformations and structural features. For example, the study of the crystal and molecular structure of 1,6-Dimethyl-8,8-dicyanoheptafulvene revealed a deep boat form of the seven-membered ring, highlighting the significance of molecular geometry in understanding the properties of such molecules (Shimanouchi et al., 1974).
Chemical Reactions and Properties
Chemical reactions, such as the synthesis and characterization of energetic organic peroxides and the study of keto-enol tautomerism in heptane derivatives, provide insight into the reactivity and stability of molecules structurally similar to this compound. These studies explore the synthesis routes and the impact of molecular structure on the chemical behavior of the compounds (Klapötke et al., 2015; Sagara et al., 1972).
Physical Properties Analysis
Research into the physical properties of structurally similar compounds involves understanding their crystalline structures, solubility, and thermal behavior. These studies are crucial for predicting the behavior of this compound in various environments and for potential applications in materials science (Shimanouchi et al., 1974).
Chemical Properties Analysis
The chemical properties of molecules related to this compound, such as reactivity ratios in copolymerization reactions and the synthesis of complex 1,2-dialkyl-2-amino-1-ethanols, reflect the chemical versatility and potential utility of these compounds. Understanding these properties is essential for their application in synthetic chemistry and materials science (Casorati et al., 1977; Otero et al., 2006).
科学的研究の応用
Low-Temperature Oxidation Chemistry : 2,6-Dimethylheptan-1-ol is studied for its role in the low-temperature oxidation chemistry of branched alkanes, which are key components in conventional and bio-derived fuels. This research provides insights into ignition delay times and reaction pathways, crucial for understanding fuel behavior under different conditions (He et al., 2020).
Asymmetric Transformation in Organic Synthesis : It has been used in the asymmetric transformation of ketones or enol acetates to chiral acetates, utilizing multistep reactions catalyzed by lipase and ruthenium complex (Jung et al., 2000).
Synthesis of Pheromone Components : The compound has been utilized in synthesizing enantiomers of sex pheromone components for certain insects, such as the apple leafminer (Nakamura & Mori, 2000).
Hydration and Cyclization Studies : Its derivatives, like semiphorone, undergo hydration and cyclization in acidic media, which is important in understanding the chemical transformations of similar compounds (Cabani & Ceccanti, 1966).
Molecular Structure and Hydrogen Bond Studies : Its molecular structure and the nature of intramolecular hydrogen bonding have been extensively studied, providing insights into its chemical behavior and reactivity (Sayyar et al., 2021).
Synthesis of Natural Products and Pharmaceuticals : It has been employed in the synthesis of natural products like grandisol, which is used in agriculture for pest control (Marotta, Righi, & Rosini, 1999).
Enantiomeric Separation and Chiral Synthesis : The compound has been used in the preparation of optically pure enantiomers, which are essential in chiral synthesis and pharmaceutical applications (Sugimura et al., 1990).
Peroxyl-Radical-Scavenging Activity Study : Its analogues have been studied for their peroxyl-radical-scavenging activity, indicating potential antioxidant properties (Stobiecka et al., 2016).
作用機序
Target of Action
It is known to be a metabolite produced by the species daphnia pulex , suggesting that it may interact with biological targets within this organism.
Biochemical Pathways
It is known to be a metabolite in Daphnia pulex , suggesting that it may be involved in metabolic pathways within this organism.
Result of Action
As a metabolite in Daphnia pulex
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylheptan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity.
特性
IUPAC Name |
2,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIBFNZRWQGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286520, DTXSID80863019 | |
| Record name | 2,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_30413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2768-12-9 | |
| Record name | NSC46308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,6-dimethyl-1-heptanol a valuable compound in organic synthesis?
A1: 2,6-Dimethyl-1-heptanol serves as a versatile chiral building block, particularly in synthesizing natural products like insect pheromones. Its chiral centers allow for the creation of specific stereoisomers crucial for the biological activity of these pheromones.
Q2: Which insect pheromones have been synthesized using 2,6-dimethyl-1-heptanol as a starting material?
A2: Researchers have successfully synthesized pheromones for several insects using 2,6-dimethyl-1-heptanol. This includes:
- (2R,6R,10R)-6,10,14-Trimethyl-2-pentadecanol: The female pheromone of the rice moth (Corcyra cephalonica). []
- Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate: The male pheromone of the stink bug (Euschistus heros). []
- (3S,7S) and (3S,7S,15S) stereoisomers of 3,7-dimethyl-2-heptacosanone and 3,7,15-trimethyl-2-heptacosanone: Ketones identified from the locust Schistocerca gregaria. []
- (1S,2S,6S,10R)- and (1S,2R,6R,10R)-1,2,6,10-tetramethyldodecyl propanoate: Components of the sex pheromone of the pine sawfly, Microdiprion pallipes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



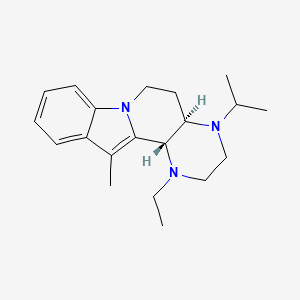
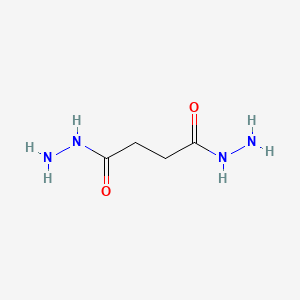
![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)
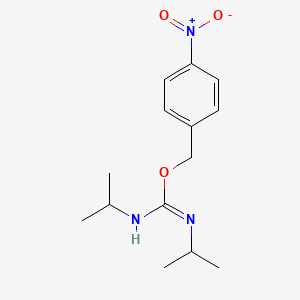

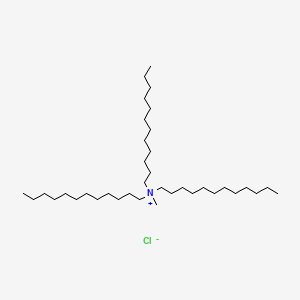
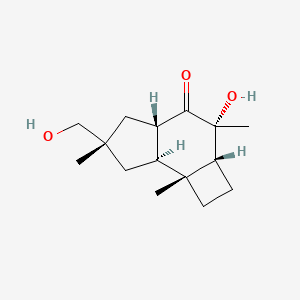
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)
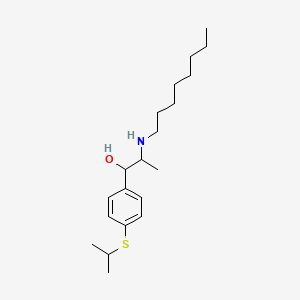
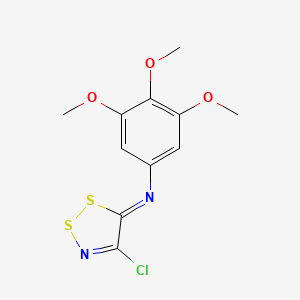
![N-[3-(6-imidazo[2,1-b]thiazolyl)phenyl]butanamide](/img/structure/B1196298.png)
![4-[(3-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1196299.png)
